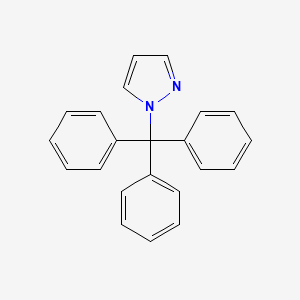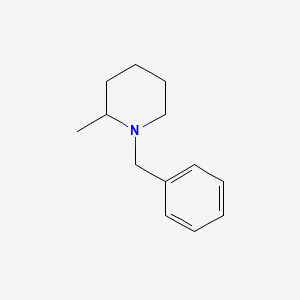![molecular formula C12H15NO B1313108 3H-espiro[2-benzofurano-1,4’-piperidina] CAS No. 38309-60-3](/img/structure/B1313108.png)
3H-espiro[2-benzofurano-1,4’-piperidina]
Descripción general
Descripción
3H-spiro[2-benzofuran-1,4’-piperidine] is a chemical compound characterized by its unique spiro structure, which consists of a benzofuran ring and a piperidine ring connected through a spiro carbon atom. This compound has a molecular formula of C12H15NO and a molecular weight of 189.25 g/mol
Aplicaciones Científicas De Investigación
3H-spiro[2-benzofuran-1,4’-piperidine] has a wide range of scientific research applications, including:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-spiro[2-benzofuran-1,4’-piperidine] typically involves the reaction of benzofuran derivatives with piperidine under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where benzofuran is reacted with piperidine in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, such as argon, and at elevated temperatures to facilitate the formation of the spiro compound.
Industrial Production Methods
Industrial production of 3H-spiro[2-benzofuran-1,4’-piperidine] may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process typically includes the use of high-purity starting materials, optimized reaction conditions, and efficient purification techniques to ensure the production of high-quality compound .
Análisis De Reacciones Químicas
Types of Reactions
3H-spiro[2-benzofuran-1,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 3H-spiro[2-benzofuran-1,4’-piperidine] include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of 3H-spiro[2-benzofuran-1,4’-piperidine] depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxidized derivatives, reduction reactions produce reduced compounds, and substitution reactions result in substituted derivatives with different functional groups .
Mecanismo De Acción
The mechanism of action of 3H-spiro[2-benzofuran-1,4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
3H-spiro[2-benzofuran-1,4’-piperidine] can be compared with other similar compounds, such as:
- 3H-spiro[1-benzofuran-2,4’-piperidine]
- 3H-spiro[1-benzofuran-2,3’-piperidine]
- 1’-benzyl-3H-spiro[2-benzofuran-1,4’-piperidine]
- Spiro[isobenzofuran-1(3H),4’-piperidine]-3-one hydrochloride
- 3H-spiro[2-benzofuran-1,4’-piperidine]-3-one
These compounds share similar spiro structures but differ in the specific arrangement of the benzofuran and piperidine rings, as well as the presence of additional functional groups . The uniqueness of 3H-spiro[2-benzofuran-1,4’-piperidine] lies in its specific structural features and the resulting chemical and biological properties.
Propiedades
IUPAC Name |
spiro[1H-2-benzofuran-3,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-4-11-10(3-1)9-14-12(11)5-7-13-8-6-12/h1-4,13H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOIMOJOKVUNTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439939 | |
| Record name | 3H-spiro[2-benzofuran-1,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38309-60-3 | |
| Record name | 3H-spiro[2-benzofuran-1,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Difluoromethoxy-2-[(4-Chloro-3-methoxy-2-pyridinyl)methyl]thio-1H-benzimidazole](/img/structure/B1313029.png)


![7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1313043.png)

![1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1313051.png)
![2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1313054.png)





![Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-](/img/structure/B1313062.png)
